![molecular formula C10H15O5PS B12571283 Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]- CAS No. 191411-82-2](/img/structure/B12571283.png)
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, is a compound characterized by the presence of a phosphonic acid group and a sulfinyl group attached to a butyl chain, which is further connected to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyphenylphosphonic acid with a butyl sulfinyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyphenylphosphonic acid: Similar structure but lacks the butyl sulfinyl group.
4-Hydroxyphenylphosphonic acid: Similar structure but with the hydroxy group in a different position.
Phenylphosphonic acid: Lacks the hydroxy and sulfinyl groups.
Uniqueness
Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, is unique due to the presence of both the sulfinyl and phosphonic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler phosphonic acid derivatives.
Eigenschaften
CAS-Nummer |
191411-82-2 |
|---|---|
Molekularformel |
C10H15O5PS |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
4-(2-hydroxyphenyl)sulfinylbutylphosphonic acid |
InChI |
InChI=1S/C10H15O5PS/c11-9-5-1-2-6-10(9)17(15)8-4-3-7-16(12,13)14/h1-2,5-6,11H,3-4,7-8H2,(H2,12,13,14) |
InChI-Schlüssel |
FFIGWLBWBXCVHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)S(=O)CCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


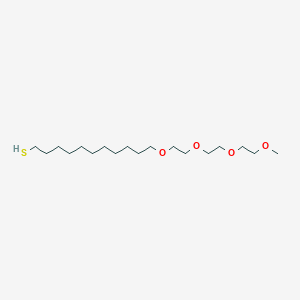
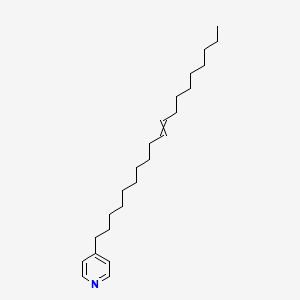
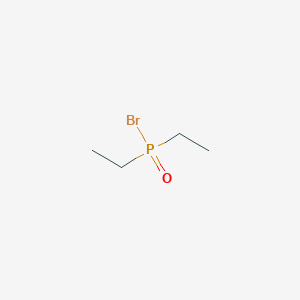
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
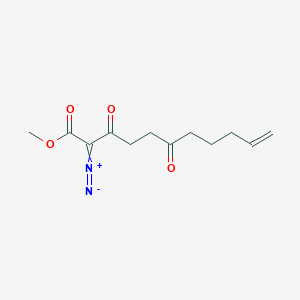
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
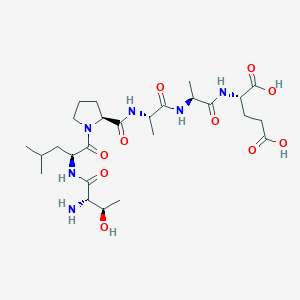
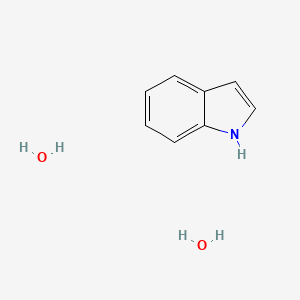

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
